(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide
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Overview
Description
(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazine derivatives. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and biological research .
Preparation Methods
The synthesis of (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide involves multiple steps, typically starting from readily available starting materials. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out under specific conditions, such as the presence of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include molecular iodine, sodium acetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of specific enzymes or receptors, modulation of signaling pathways, and induction of cellular responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]pyrazine: Similar in structure but may have different biological activities and applications.
Properties
Molecular Formula |
C22H21N7O |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(8-amino-3-pyrrolidin-2-ylimidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21N7O/c23-20-19-18(28-21(16-4-3-11-24-16)29(19)13-12-26-20)14-6-8-15(9-7-14)22(30)27-17-5-1-2-10-25-17/h1-2,5-10,12-13,16,24H,3-4,11H2,(H2,23,26)(H,25,27,30) |
InChI Key |
RWBYECCAYSUTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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